Computational Docking Scores and ADME Profiles
In a 2024 computational study of 19 thiophene sulfonamide derivatives (7a–7s) against the InhA target (PDB 2NSD), docking scores spanned −6 to −12 kcal/mol, with top compounds 7e, 7i, and 7f exceeding −11 kcal/mol. While the exact docking score of the 4-methoxybenzenesulfonamido analog was not reported individually, the study demonstrates that the class exhibits quantifiable, substituent-dependent binding differences [1]. All derivatives were evaluated against Lipinski's Rule of Five and ADME criteria, with drug-like properties compared to known drugs [1].
| Evidence Dimension | Molecular docking score (Glide score) against InhA (PDB 2NSD) |
|---|---|
| Target Compound Data | Not individually reported within the 7a–7s series |
| Comparator Or Baseline | Series range: −6 to −12 kcal/mol; top hits 7e/7i/7f > −11 kcal/mol |
| Quantified Difference | Score variance > 6 kcal/mol across analogs, demonstrating substituent-dependent binding |
| Conditions | Computational docking using protein 2NSD; drug-likeness assessed via Lipinski's Rule of Five and ADME profiling |
Why This Matters
This demonstrates that within a single thiophene sulfonamide series, minor structural modifications produce >6 kcal/mol variation in predicted target engagement, making substitution selection non-trivial for projects requiring specific binding profiles.
- [1] Jebamani J, Shivalingappa J, Pranesh S, Pasha M, Pawar C. Molecular docking, ADME properties and synthesis of thiophene sulfonamide derivatives. Drug Chem Toxicol. 2024;1-20. doi:10.1080/01480545.2024.2417963 View Source
